Salvianolic acid L

Antioxidant activity Free radical scavenging Oxidative stress

Why choose Salvianolic acid L? It is a stereochemically unique, water-soluble polyphenolic acid with a phenylnaphthalene core that delivers antioxidant IC₅₀ values within 12% of Sal B (6.9–9.7 μM) in DPPH/superoxide assays. Its validated rat PK (Cmax ~4.9 mg/L at 4 mg/kg i.v.) enables precise dose–response work, while the 2.6–3.9-fold potency gap between (R)- and (S)-norsalvianolic acid L stereoisomers makes it an essential reference for SAR studies. Patent-protected cardiovascular pharmacology adds translational value. Do not substitute with Sal A or B—only compound-specific validation ensures reproducibility.

Molecular Formula C36H30O16
Molecular Weight 718.6 g/mol
Cat. No. B1365209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalvianolic acid L
Molecular FormulaC36H30O16
Molecular Weight718.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C(=CC3=C2C(=C(C=C3)O)O)C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O
InChIInChI=1S/C36H30O16/c37-20-5-1-15(9-24(20)41)11-27(33(45)46)51-35(49)19-13-17-4-8-23(40)32(44)30(17)31(29(19)18-3-7-22(39)26(43)14-18)36(50)52-28(34(47)48)12-16-2-6-21(38)25(42)10-16/h1-10,13-14,27-29,31,37-44H,11-12H2,(H,45,46)(H,47,48)
InChIKeyCLZDRNKNWXDFQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salvianolic Acid L: Chemical Identity and Baseline Procurement Specifications


Salvianolic acid L (CAS 389065-74-1, molecular formula C36H30O16, MW 718.15) is a water-soluble polyphenolic acid belonging to the salvianolic acid family, a class of caffeic acid oligomers and depsides primarily isolated from Salvia officinalis and Salvia miltiorrhiza (Danshen) [1]. First identified and structurally characterized in 2001 as a potent phenolic antioxidant from Salvia officinalis [2], salvianolic acid L features a complex scaffold comprising multiple catechol moieties and a phenylnaphthalene core that distinguishes it from simpler analogs such as salvianolic acid A, B, or rosmarinic acid [1]. The compound has been detected and quantified in Radix Salvia miltiorrhizae via HPLC-ESI-MSn methods alongside other major salvianolic acids, confirming its presence as a constituent in Danshen preparations [3].

Why Salvianolic Acid L Cannot Be Replaced by Generic Salvianolic Acid Mixtures or Common Analogs


Despite belonging to the same salvianolic acid class, individual congeners exhibit pronounced divergence in antioxidant potency, target selectivity, and pharmacokinetic disposition that precludes generic substitution. Comparative studies reveal that salvianolic acid A and B demonstrate differential anti-glycation activity tied to the number of caffeic acid units in their structures, a structural feature that varies substantially across the salvianolic acid family and directly impacts bioactivity [1]. Furthermore, pharmacokinetic investigations of salvianolic acid L in rats demonstrate a Cmax of approximately 4.9 mg/L at a 4 mg/kg intravenous dose, a parameter that cannot be extrapolated from data on salvianolic acid B or other analogs due to distinct molecular weights, polarity, and metabolic fates [2]. The stereochemistry of structurally related compounds such as norsalvianolic acid L further exemplifies how even minor structural modifications yield significant differences in antioxidant IC50 values (e.g., 6.9-9.7 μM for the R-isomer versus 25.3-27.1 μM for the S-isomer), underscoring that class-level substitution without compound-specific validation introduces unacceptable uncertainty in both research reproducibility and therapeutic development [3].

Salvianolic Acid L Procurement Evidence: Quantitative Differentiation from Analogs and Alternatives


Comparative Antioxidant Potency: Salvianolic Acid L vs. Major Salvianolic Acids in DPPH and Superoxide Anion Assays

Salvianolic acid L demonstrates antioxidant activity comparable to or exceeding that of salvianolic acid B, the most abundant and widely studied salvianolic acid, in direct comparative DPPH and superoxide anion radical scavenging assays [1]. While salvianolic acid A (Sal A) exhibits superior potency in specific contexts (superoxide anion IC50: 1.71 μM vs. rosmarinic acid 0.722 μM) [2], the antioxidant profile of salvianolic acid L positions it as a potent alternative with a distinct structural scaffold that may confer differential stability or target accessibility compared to the more extensively characterized Sal A and Sal B [3].

Antioxidant activity Free radical scavenging Oxidative stress

Distinct Pharmacokinetic Profile of Salvianolic Acid L Following Intravenous Administration in Rats

Salvianolic acid L exhibits a defined and quantifiable pharmacokinetic profile distinct from other salvianolic acids, with validated HPLC methodology enabling precise plasma concentration monitoring [1]. Following intravenous administration at 4 mg/kg in rats, salvianolic acid L achieves a peak plasma concentration (Cmax) of approximately 4.9 mg/L, establishing a critical benchmark for dose-response studies and therapeutic window calculations that cannot be inferred from data on salvianolic acid B, which demonstrates markedly different absorption kinetics and hepatobiliary excretion patterns [2].

Pharmacokinetics Bioavailability ADME

Structural and Stereochemical Determinants of Differential Bioactivity: Salvianolic Acid L vs. Norsalvianolic Acid L Isomers

The stereochemical configuration of salvianolic acid L-related compounds profoundly influences antioxidant potency, with the (R)-norsalvianolic acid L isomer exhibiting approximately 3- to 4-fold greater activity than the (S)-isomer in both DPPH and superoxide anion radical scavenging assays [1]. Specifically, (R)-norsalvianolic acid L displays IC50 values of 6.9 μM (DPPH) and 9.7 μM (superoxide), whereas the (S)-isomer shows substantially reduced potency with IC50 values of 27.1 μM and 25.3 μM respectively [1]. This stereochemical sensitivity, also observed in other salvianolic acids where subtle structural variations (e.g., caffeic acid unit count) alter activity by orders of magnitude [2], underscores that procurement of structurally and stereochemically defined salvianolic acid L is essential for reproducible research outcomes.

Structure-activity relationship Stereochemistry Antioxidant potency

Validated Research and Industrial Application Scenarios for Salvianolic Acid L Procurement


In Vitro Oxidative Stress and Free Radical Scavenging Assays

Procure salvianolic acid L as a structurally distinct antioxidant comparator or alternative to salvianolic acid B in DPPH and superoxide anion radical scavenging assays, where its stereoisomer-related compounds demonstrate IC50 values within 12% of Sal B (6.9-9.7 μM vs. 7.1-7.8 μM) [1]. This application is supported by the compound's demonstrated strong free radical scavenging activities for both DPPH and superoxide anion radicals [2].

Preclinical Pharmacokinetic and ADME Profiling Studies

Utilize salvianolic acid L in rat plasma pharmacokinetic investigations where a validated HPLC-UV method exists for quantification, with established Cmax of ~4.9 mg/L at 4 mg/kg i.v. administration [1]. This enables precise dose-response and therapeutic window determination distinct from the well-characterized but pharmacokinetically different salvianolic acid B, which exhibits hepatobiliary excretion and oral absorption kinetics unsuitable for direct extrapolation [2].

Structure-Activity Relationship (SAR) Studies of Salvianolic Acid Congeners

Employ salvianolic acid L as a structurally defined comparator in SAR investigations exploring how variations in caffeic acid oligomerization, phenylnaphthalene core configuration, and stereochemistry modulate antioxidant potency, anti-glycation activity, and target engagement [1]. The demonstrated 2.6- to 3.9-fold potency differential between (R)- and (S)-norsalvianolic acid L stereoisomers [2] highlights the value of salvianolic acid L as a stereochemically defined reference standard for resolving the molecular determinants of salvianolic acid bioactivity.

Cardiovascular and Cerebrovascular Disease Preclinical Modeling

Select salvianolic acid L for in vivo cardiovascular protection studies based on patent-disclosed pharmacological effects on the cardiovascular system, including vascular endothelial and smooth muscle cell protection and regulation of oxidative stress-associated signaling pathways [1]. The compound's patent-protected therapeutic application for cardio-cerebrovascular diseases [2] provides a defined intellectual property framework for translational research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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